Zinc citrate

Overview

Description

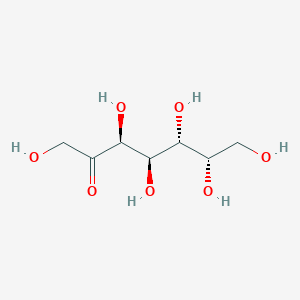

Zinc citrate is a zinc salt of citric acid. It is commonly used as a dietary supplement to address zinc deficiency and as a source of zinc, which is an essential trace element. Zinc plays a crucial role in various biological processes, including immune function, protein synthesis, DNA synthesis, wound healing, and cell division . This compound is known for its effective absorption following oral administration .

Mechanism of Action

Target of Action

Zinc citrate is a zinc salt of citric acid and is used as a dietary supplement to treat zinc deficiency . The primary targets of this compound are the zinc-dependent enzymes and proteins in the body . Zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis .

Mode of Action

This compound, due to its solubility, is readily absorbed by the body . Once absorbed, this compound dissociates into zinc and citrate ions. The zinc ions then interact with their targets, the zinc-dependent enzymes and proteins, to carry out their functions . Zinc is a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis .

Biochemical Pathways

This compound affects various critical biochemical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . Zinc-dependent enzymes, such as DNA polymerase and RNA polymerase, are vital for the synthesis and repair of DNA, a fundamental process for cell division and growth . Moreover, zinc is involved in the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

This compound demonstrates effective absorption following oral administration . In circulation, 70% of zinc is bound to albumin, and the majority in the body is found in skeletal muscle and bone . Zinc excretion is via feces (predominantly), urine, sweat, menstrual flow, and semen . Factors such as phytates found in plant foods can inhibit zinc absorption by binding to the mineral, reducing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are profound. This compound’s high bioavailability means that it can efficiently increase serum zinc levels, enhancing the body’s zinc reserves and ensuring that zinc-dependent enzymes and proteins function optimally . This supports cellular metabolism, immune function, and overall health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Dietary factors affecting zinc availability in the lumen and zinc absorption stem from decades of research . For instance, dietary phytates, casein, and calcium can reduce zinc bioavailability . Understanding the synergistic impact of multiple stress factors on citrate metabolism may help to decipher the disease mechanisms associated with SLC13A5 citrate transport disorders .

Biochemical Analysis

Biochemical Properties

Zinc citrate acts as a cofactor for over 300 enzymes involved in various biochemical reactions, including protein synthesis, lipid metabolism, and DNA synthesis . It interacts with enzymes such as DNA polymerase and RNA polymerase, which are vital for the synthesis and repair of DNA . This compound also influences the activity of zinc finger proteins, which bind to DNA and regulate gene expression . These interactions underscore the integral role of this compound in cellular function and health.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It supports the immune system by enhancing the function of immune cells and aiding in lipid metabolism . This compound influences cell signaling pathways, gene expression, and cellular metabolism by acting as a cofactor for enzymes involved in these processes . It also plays a role in promoting cell growth, differentiation, and apoptosis, further highlighting its importance in maintaining cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, facilitating their catalytic activity . This compound also influences gene expression by interacting with zinc finger proteins that bind to DNA and regulate the transcription of genes involved in cell growth and differentiation . Additionally, this compound plays a role in enzyme inhibition or activation, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and effective absorption following oral administration . Factors such as dietary composition and the presence of zinc transporters in the intestine can influence its bioavailability . Long-term studies have shown that this compound supplementation can mitigate the effects of dietary zinc deficiency and support essential metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in improving zinc status and supporting cellular metabolism at appropriate dosages . High doses of this compound can lead to toxic effects, including reduced serum concentration and potential adverse effects on cellular function . It is crucial to determine the optimal dosage to avoid toxicity while reaping the benefits of this compound supplementation.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . It acts as a cofactor for enzymes involved in these pathways, ensuring their proper function . This compound also influences metabolic flux and metabolite levels, further highlighting its role in maintaining metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through zinc transporters . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments . This compound’s high bioavailability ensures efficient absorption and distribution, supporting the body’s zinc reserves and ensuring the proper function of zinc-dependent enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is regulated by zinc transporters that direct it to specific compartments or organelles . This compound interacts with zinc-binding proteins and transporters, ensuring its proper distribution within the cell . This localization is crucial for its activity and function, as it allows this compound to participate in various cellular processes and maintain cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc citrate can be synthesized through the reaction of zinc oxide or zinc carbonate with citric acid. The reaction typically involves dissolving citric acid in water and then adding zinc oxide or zinc carbonate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

3ZnO + 2C6H8O7→Zn3(C6H5O7)2+3H2O

Industrial Production Methods: In industrial settings, this compound is produced by mixing citric acid, zinc oxide, and water in specific proportions. The mixture is placed in a reaction kettle and maintained at a temperature of 40-60°C for 60-70 minutes. After the reaction, the mixture is allowed to mature for 30-40 minutes before being crystallized, filtered, dried, and packaged .

Chemical Reactions Analysis

Types of Reactions: Zinc citrate undergoes various chemical reactions, including:

Complexation: this compound can form complexes with other metal ions, such as manganese, cobalt, and nickel.

Common Reagents and Conditions:

Complexation: Reagents such as manganese, cobalt, and nickel salts are used in complexation reactions with this compound.

Leaching: Ammonium citrate solutions are used as leaching agents to extract zinc from ores.

Major Products Formed:

Scientific Research Applications

Zinc citrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

- Zinc gluconate

- Zinc picolinate

- Zinc sulfate

Zinc citrate stands out for its effective absorption, pleasant taste, and wide range of applications in various fields.

Properties

CAS No. |

546-46-3 |

|---|---|

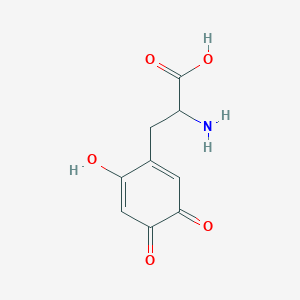

Molecular Formula |

C6H8O7Zn |

Molecular Weight |

257.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

RUWKZSPFMDVLRC-UHFFFAOYSA-N |

SMILES |

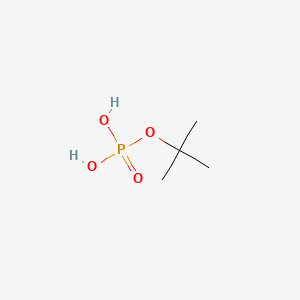

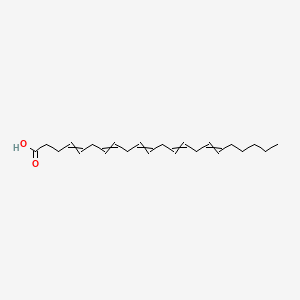

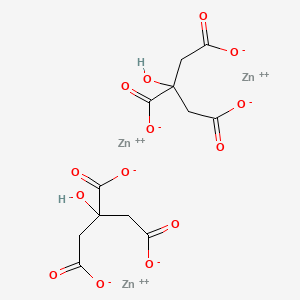

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |

Key on ui other cas no. |

546-46-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is zinc citrate considered a good source of zinc?

A1: this compound demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.

Q2: How does this compound compare to zinc oxide in terms of absorption?

A2: Research indicates that zinc absorption from this compound is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.

Q3: Can this compound influence the absorption of other minerals?

A3: Studies on rabbits revealed that administering this compound alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of this compound (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.

Q4: What are the applications of this compound in oral care products?

A4: this compound is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.

Q5: How effective is this compound in controlling dental plaque?

A5: Studies show that a dentifrice containing this compound resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.

Q6: Can this compound be combined with other agents for enhanced antiplaque effects?

A6: Combining this compound with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.

Q7: Are there long-term effects of using this compound-containing dentifrices on oral flora?

A7: Research suggests that prolonged use of a this compound/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.

Q8: How does this compound impact carbohydrate metabolism in diabetic rats?

A8: In streptozotocin-induced diabetic rats, this compound supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.

Q9: Can this compound combined with chromium citrate improve antioxidant defense in diabetic rats?

A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.

Q10: Can this compound be used as a precursor for nanomaterials?

A10: this compound serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.

Q11: How does the thermal decomposition of this compound proceed?

A11: Thermal decomposition of this compound occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.

Q12: Can this compound be used for drug delivery applications?

A12: this compound can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of this compound in acidic environments, suggesting its potential in food and pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B1201970.png)

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)